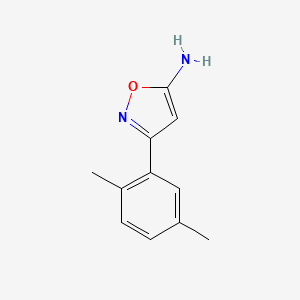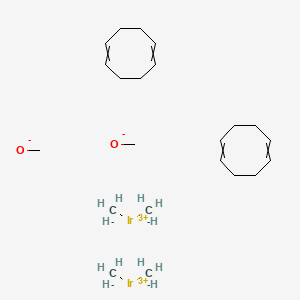
Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) is a complex organometallic compound that features iridium as its central metal. This compound is known for its unique chemical properties and its applications in various fields of scientific research and industry.
Méthodes De Préparation
The synthesis of Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) typically involves the reaction of iridium precursors with 1,5-cyclooctadiene and methoxide ligands. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the compound. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reaction is typically conducted at elevated temperatures to ensure complete formation of the desired product .
Analyse Des Réactions Chimiques
Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to form lower oxidation state iridium complexes.
Substitution: The methoxide ligands can be substituted with other ligands such as halides or phosphines. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules and inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) involves its interaction with various molecular targets and pathways. The compound can bind to and activate or inhibit specific enzymes and proteins, leading to changes in cellular processes. For example, it can inhibit histone deacetylases, leading to the induction of growth arrest, differentiation, and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) can be compared with other similar compounds, such as:
Bis(1,5-cyclooctadiene)diiridium(I) dichloride: This compound also features iridium and 1,5-cyclooctadiene ligands but has chloride ligands instead of methoxide.
Bis(1,5-cyclooctadiene)rhodium(I) dichloride: Similar to the iridium compound but with rhodium as the central metal. The uniqueness of Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) lies in its specific combination of ligands and its resulting chemical properties, which make it particularly useful in certain catalytic and biological applications.
Propriétés
Formule moléculaire |
C22H42Ir2O2 |
|---|---|
Poids moléculaire |
723.0 g/mol |
Nom IUPAC |
carbanide;cycloocta-1,5-diene;iridium(3+);methanolate |
InChI |
InChI=1S/2C8H12.2CH3O.4CH3.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;;;;;/h2*1-2,7-8H,3-6H2;2*1H3;4*1H3;;/q;;6*-1;2*+3 |
Clé InChI |
LPGNNCVJKPMKNF-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].[CH3-].[CH3-].C[O-].C[O-].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir+3].[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-tert-butyl-N'-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B12448848.png)
![1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12448852.png)
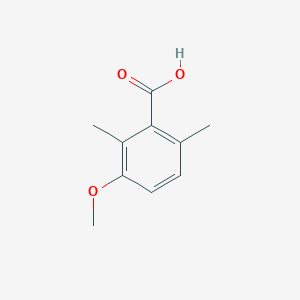

![2-methoxy-3-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12448864.png)
![N-{[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12448865.png)
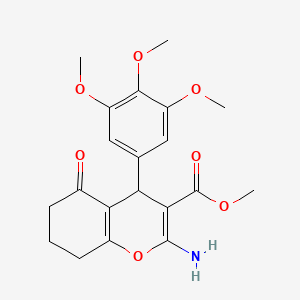

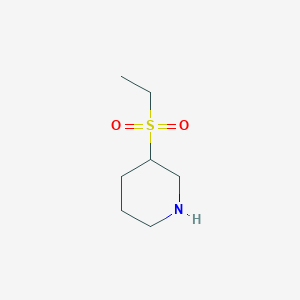
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-butoxybenzamide](/img/structure/B12448892.png)
![((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12448899.png)
![2-{[4-(2-Hydroxyethyl)piperazin-1-YL]methyl}-1-methylindole-3-carbonitrile](/img/structure/B12448905.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B12448909.png)
